(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-[4-(2-methylpropoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-[4-(2-methylpropoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one: is a complex organic compound with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-[4-(2-methylpropoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.
Introduction of the 3,4-dichlorophenyl group: This step usually involves a condensation reaction with 3,4-dichlorobenzaldehyde under basic conditions.
Attachment of the 2-methylpropoxyphenyl group: This can be done through etherification reactions using appropriate alkyl halides and phenols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the 5-position, converting it to a single bond and potentially altering the compound’s activity.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-[4-(2-methylpropoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline derivatives: These compounds share the dichlorophenyl group and exhibit similar reactivity patterns.
Thiazole derivatives: Compounds with a thiazole ring often have comparable chemical properties and biological activities.
Triazole derivatives: These compounds are structurally related and may have similar applications in medicinal chemistry.
Uniqueness
What sets (5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-[4-(2-methylpropoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-[4-(2-methylpropoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2S/c1-12(2)11-28-15-6-4-14(5-7-15)19-24-21-26(25-19)20(27)18(29-21)10-13-3-8-16(22)17(23)9-13/h3-10,12H,11H2,1-2H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTWBRYVIJDMDR-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.